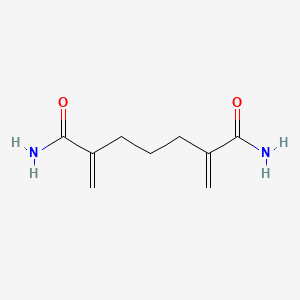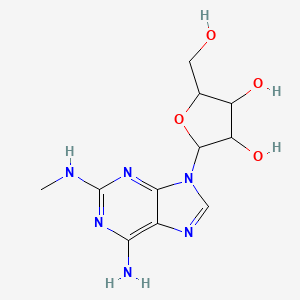
9H-purine, 6-amino-2-(methylamino)-9-beta-d-ribofuranosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylaminoadenosine is a purine nucleoside with the molecular formula C11H16N6O4. It is a derivative of adenosine, where a methylamino group replaces one of the hydrogen atoms on the adenine ring. This compound is of interest due to its potential biological activities and applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylaminoadenosine typically involves the methylation of adenosine. One common method is the reaction of adenosine with methylamine under controlled conditions. The reaction is usually carried out in an aqueous solution at a specific pH to ensure the selective methylation of the amino group on the adenine ring .
Industrial Production Methods
Industrial production of 2-Methylaminoadenosine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Purification steps such as crystallization or chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylaminoadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleosides .
Applications De Recherche Scientifique
2-Methylaminoadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including antiviral and anticancer activities.
Industry: It may be used in the development of pharmaceuticals and other biologically active compounds
Mécanisme D'action
The mechanism of action of 2-Methylaminoadenosine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various signaling pathways and cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to influence nucleotide metabolism and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: The parent compound of 2-Methylaminoadenosine, with similar but distinct biological activities.
2-Amino-Adenosine: Another derivative of adenosine with different functional groups and properties.
N6-Methyladenosine: A methylated form of adenosine with unique biological roles
Uniqueness
2-Methylaminoadenosine is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This modification can influence its interaction with molecular targets and its overall biological activity, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
13364-95-9 |
|---|---|
Formule moléculaire |
C11H16N6O4 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
2-[6-amino-2-(methylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H16N6O4/c1-13-11-15-8(12)5-9(16-11)17(3-14-5)10-7(20)6(19)4(2-18)21-10/h3-4,6-7,10,18-20H,2H2,1H3,(H3,12,13,15,16) |
Clé InChI |
UZWXAPMSNDKDNK-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)methylamino]benzoate](/img/structure/B14002585.png)

![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)
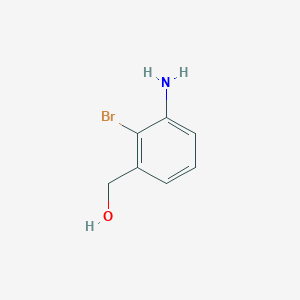
![Dodecanamide,n-[2-(trifluoromethyl)phenyl]-](/img/structure/B14002611.png)
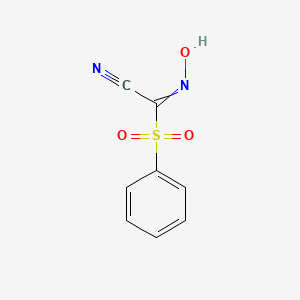
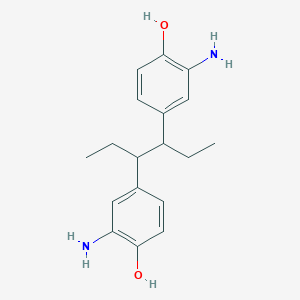
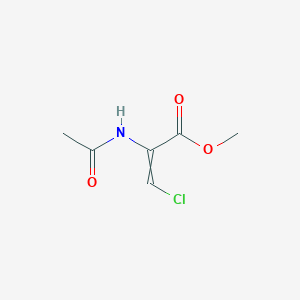
![1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole](/img/structure/B14002629.png)


